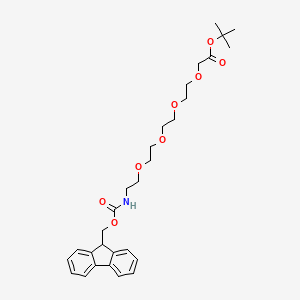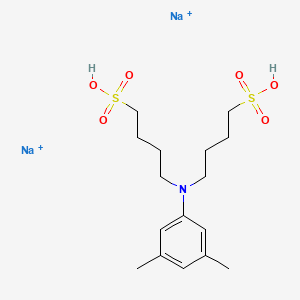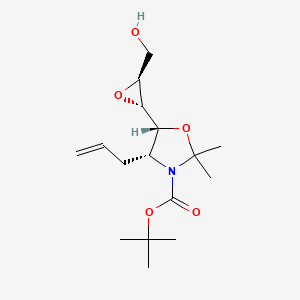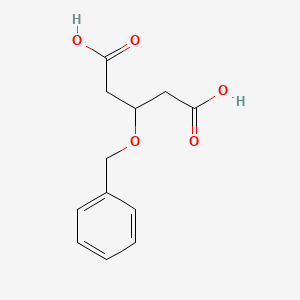
FmocNH-PEG4-t-butyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
FmocNH-PEG4-t-butyl acetate is a polyethylene glycol (PEG)-based PROTAC linker. PROTACs (PROteolysis TArgeting Chimeras) are bifunctional molecules designed to degrade target proteins by exploiting the intracellular ubiquitin-proteasome system . This compound is used in the synthesis of PROTACs, which contain two different ligands connected by a linker; one ligand is for an E3 ubiquitin ligase and the other is for the target protein .
Vorbereitungsmethoden
The synthesis of FmocNH-PEG4-t-butyl acetate involves several steps of organic synthesis reactions. The general synthetic route includes the following steps:
Fmoc Protection: The amino group is protected with a fluorenylmethyloxycarbonyl (Fmoc) group.
PEGylation: The protected amino group is then linked to a PEG chain.
t-Butyl Ester Formation: The terminal hydroxyl group of the PEG chain is esterified with t-butyl acetate
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimization for scale-up and purity.
Analyse Chemischer Reaktionen
FmocNH-PEG4-t-butyl acetate can undergo various types of chemical reactions:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine.
Ester Hydrolysis: The t-butyl ester can be hydrolyzed under acidic conditions to yield the corresponding carboxylic acid.
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions
Common reagents and conditions used in these reactions include piperidine for Fmoc deprotection and hydrochloric acid for ester hydrolysis. Major products formed from these reactions include the deprotected amine and the carboxylic acid derivative.
Wissenschaftliche Forschungsanwendungen
FmocNH-PEG4-t-butyl acetate has several scientific research applications:
Chemistry: It is used as a linker in the synthesis of PROTACs, which are valuable tools for studying protein function and for developing targeted therapies
Biology: PROTACs synthesized using this linker can selectively degrade target proteins, making them useful for studying protein degradation pathways and for identifying potential drug targets
Medicine: PROTACs have potential therapeutic applications in treating diseases by degrading disease-causing proteins
Industry: The compound is used in the development of new drugs and in the production of research reagents
Wirkmechanismus
The mechanism of action of FmocNH-PEG4-t-butyl acetate involves its role as a linker in PROTACs. PROTACs function by bringing the target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome . The PEG chain in this compound provides flexibility and solubility, facilitating the interaction between the target protein and the E3 ligase .
Vergleich Mit ähnlichen Verbindungen
FmocNH-PEG4-t-butyl acetate can be compared with other PEG-based PROTAC linkers:
FmocNH-PEG2-t-butyl acetate: This compound has a shorter PEG chain, which may affect the flexibility and solubility of the resulting PROTAC.
FmocNH-PEG8-t-butyl acetate: This compound has a longer PEG chain, which may provide greater flexibility but could also affect the overall size and pharmacokinetics of the PROTAC
The uniqueness of this compound lies in its optimal PEG chain length, which balances flexibility and solubility, making it a versatile linker for PROTAC synthesis .
Eigenschaften
Molekularformel |
C29H39NO8 |
|---|---|
Molekulargewicht |
529.6 g/mol |
IUPAC-Name |
tert-butyl 2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]acetate |
InChI |
InChI=1S/C29H39NO8/c1-29(2,3)38-27(31)21-36-19-18-35-17-16-34-15-14-33-13-12-30-28(32)37-20-26-24-10-6-4-8-22(24)23-9-5-7-11-25(23)26/h4-11,26H,12-21H2,1-3H3,(H,30,32) |
InChI-Schlüssel |
LUFOHZGUDWQNKB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)COCCOCCOCCOCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-(N-(tert-butoxycarbonyl)-N-(4-chlorobenzyl)glycyl)-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-3,3a,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-2H-cyclopenta[a]chrysen-9-yl acetate](/img/structure/B11828412.png)




![(5S,8S,9R,10S,13S,14S)-9-Hydroxy-10,13-dimethyldodecahydro-1H-cyclopenta[a]phenanthrene-3,17(2H,4H)-dione](/img/structure/B11828432.png)
![(2S,4aR,8aR)-8a-{[(4-methylphenyl)sulfanyl]methyl}-2-phenyl-1,2,4a,5,6,7,8,8a-octahydro-1,6-naphthyridine](/img/structure/B11828433.png)
![tert-Butyl 4-(7-benzyl-2-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B11828446.png)

![(2S,2'S,3S,3'S)-3,3'-di-tert-butyl-4,4'-bis((S)-2-methyl-1-phenylpropoxy)-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphospho le](/img/structure/B11828457.png)
![(3aR,6S,8aS)-6-phenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine](/img/structure/B11828466.png)
![(2R)-3-[tert-butoxycarbonyl(isopropyl)amino]-2-(4-chlorophenyl)propanoic acid](/img/structure/B11828468.png)


